molecular formula C7H7BBrFO2 B2933897 3-BROMO-2-FLUORO-4-METHYLPHENYLBORONIC ACID CAS No. 2377608-04-1

3-BROMO-2-FLUORO-4-METHYLPHENYLBORONIC ACID

Cat. No.: B2933897
CAS No.: 2377608-04-1
M. Wt: 232.84
InChI Key: MZICUWOVAJIHTF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-4-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-4-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions such as oxidation and reduction, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-2-fluoro-4-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 3-bromo-2-fluoro-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Bromo-3-fluoro-2-methylphenylboronic acid

Uniqueness

3-Bromo-2-fluoro-4-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic acids may not perform as well .

Properties

IUPAC Name

(3-bromo-2-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICUWOVAJIHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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